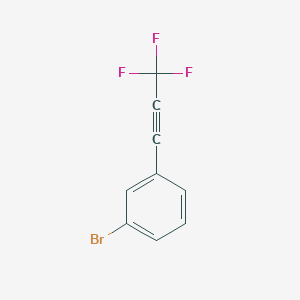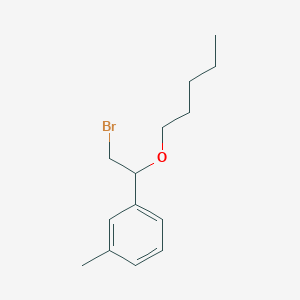
1-(2-Bromo-1-(pentyloxy)ethyl)-3-methylbenzene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(2-Bromo-1-(pentyloxy)ethyl)-3-methylbenzene is an organic compound characterized by the presence of a bromine atom, a pentyloxy group, and a methyl group attached to a benzene ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(2-Bromo-1-(pentyloxy)ethyl)-3-methylbenzene typically involves the bromination of 1-(pentyloxy)ethyl-3-methylbenzene. This can be achieved through the reaction of 1-(pentyloxy)ethyl-3-methylbenzene with bromine in the presence of a suitable catalyst, such as iron(III) bromide, under controlled conditions to ensure selective bromination at the desired position.
Industrial Production Methods: Industrial production of this compound may involve large-scale bromination processes using continuous flow reactors to enhance efficiency and yield. The reaction conditions, such as temperature, pressure, and concentration of reactants, are optimized to achieve high purity and yield of the desired product.
Chemical Reactions Analysis
Types of Reactions: 1-(2-Bromo-1-(pentyloxy)ethyl)-3-methylbenzene can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted by other nucleophiles, such as hydroxide ions, leading to the formation of 1-(2-hydroxy-1-(pentyloxy)ethyl)-3-methylbenzene.
Elimination Reactions: Under basic conditions, the compound can undergo elimination reactions to form alkenes.
Oxidation Reactions: The pentyloxy group can be oxidized to form corresponding aldehydes or carboxylic acids.
Common Reagents and Conditions:
Substitution Reactions: Sodium hydroxide (NaOH) in aqueous or alcoholic medium.
Elimination Reactions: Potassium tert-butoxide (KOtBu) in tert-butanol.
Oxidation Reactions: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic medium.
Major Products Formed:
Substitution: 1-(2-hydroxy-1-(pentyloxy)ethyl)-3-methylbenzene.
Elimination: Alkenes such as 1-(pentyloxy)ethyl-3-methylbenzene.
Oxidation: Aldehydes or carboxylic acids derived from the oxidation of the pentyloxy group.
Scientific Research Applications
1-(2-Bromo-1-(pentyloxy)ethyl)-3-methylbenzene has several applications in scientific research, including:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Explored for its potential use in drug development and as a pharmacological agent.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1-(2-Bromo-1-(pentyloxy)ethyl)-3-methylbenzene involves its interaction with specific molecular targets and pathways. For instance, in biological systems, the compound may interact with enzymes or receptors, leading to modulation of their activity. The bromine atom and pentyloxy group play crucial roles in determining the compound’s reactivity and interaction with biological molecules.
Comparison with Similar Compounds
- 1-(2-Bromo-1-(pentyloxy)ethyl)-4-methylbenzene
- 1-(2-Bromo-1-(pentyloxy)ethyl)-3-fluorobenzene
- 1-(2-Bromo-1-(pentyloxy)ethyl)-4-cyclohexylbenzene
Comparison: 1-(2-Bromo-1-(pentyloxy)ethyl)-3-methylbenzene is unique due to the presence of the methyl group at the 3-position of the benzene ring, which can influence its chemical reactivity and biological activity. Compared to its analogs, this compound may exhibit different physical properties, such as boiling point and solubility, as well as distinct reactivity patterns in chemical reactions.
Properties
Molecular Formula |
C14H21BrO |
|---|---|
Molecular Weight |
285.22 g/mol |
IUPAC Name |
1-(2-bromo-1-pentoxyethyl)-3-methylbenzene |
InChI |
InChI=1S/C14H21BrO/c1-3-4-5-9-16-14(11-15)13-8-6-7-12(2)10-13/h6-8,10,14H,3-5,9,11H2,1-2H3 |
InChI Key |
YBMRUVXBXFXRHQ-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCOC(CBr)C1=CC=CC(=C1)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


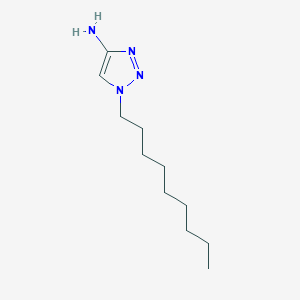
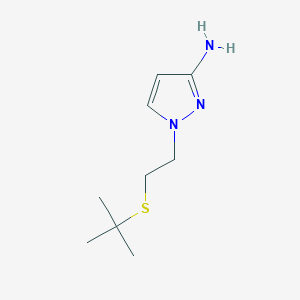
![Methyl 4-(methoxymethyl)-2-azabicyclo[2.1.1]hexane-1-carboxylate hydrochloride](/img/structure/B13473115.png)
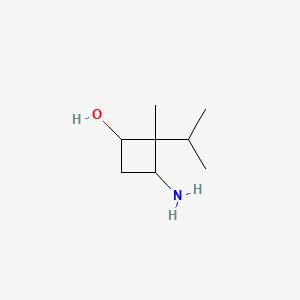
![4-[2-(difluoromethyl)-1H-imidazol-1-yl]cyclohexan-1-one](/img/structure/B13473123.png)
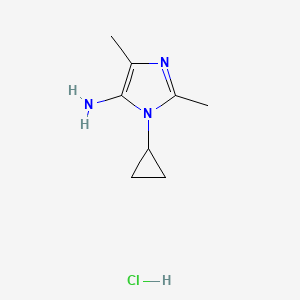
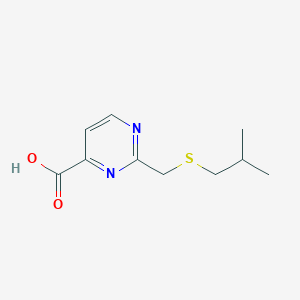
![1-Methyl-1,3,8-triazaspiro[4.5]decane-2,4-dione hydrochloride](/img/structure/B13473139.png)
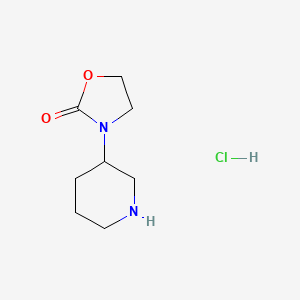
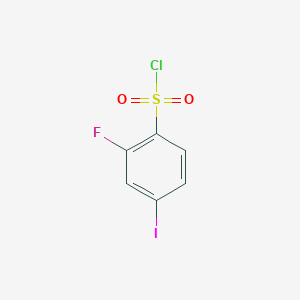
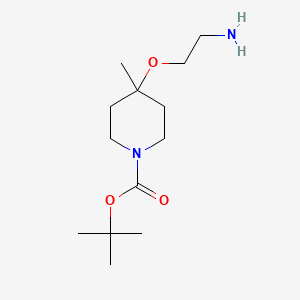
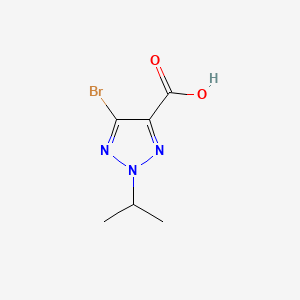
![1-[6-(Difluoromethyl)pyridazin-3-yl]methanamine hydrochloride](/img/structure/B13473188.png)
